molecular formula C11H13NO5 B1331128 3-Butoxy-4-nitrobenzoic acid CAS No. 72101-53-2

3-Butoxy-4-nitrobenzoic acid

Cat. No.: B1331128
CAS No.: 72101-53-2
M. Wt: 239.22 g/mol
InChI Key: RITZSLUFIIRTTQ-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Ether-Substituted Benzoic Acid Derivatives

3-Butoxy-4-nitrobenzoic acid is a disubstituted derivative of benzoic acid, featuring both an electron-donating butoxy group (-OC4H9) and a powerful electron-withdrawing nitro group (-NO2). The interplay of these substituents on the benzene (B151609) ring governs the compound's chemical behavior.

The Nitro Group: The nitro group is strongly deactivating towards electrophilic aromatic substitution and significantly increases the acidity of the carboxylic acid. nih.govlibretexts.org This is due to its strong electron-withdrawing nature, which stabilizes the carboxylate anion formed upon deprotonation. libretexts.orgwikipedia.org Nitroaromatic compounds are a crucial class of chemicals, known for their applications in synthesis and materials science. nih.gov

The Butoxy Group: As an ether linkage, the butoxy group is an activating group, donating electron density to the aromatic ring through resonance. libretexts.org This generally decreases the acidity of benzoic acid by destabilizing the carboxylate anion. libretexts.org

In this compound, these two groups are positioned ortho and meta to the carboxylic acid, respectively. Their combined electronic influence on the carboxyl group and the aromatic ring as a whole dictates the molecule's specific reactivity and acidity, which is predicted to be higher than that of benzoic acid due to the dominant effect of the nitro group.

Historical Perspectives on the Synthesis and Reactivity of Related Aromatic Systems

The synthesis of nitroaromatic compounds is a well-established area of organic chemistry. The nitration of aromatic rings, often using a mixture of nitric and sulfuric acids, has been a fundamental reaction for over a century. nih.gov The preparation of nitrobenzoic acids, for instance, dates back to early organic chemistry, with various methods developed for the selective synthesis of its isomers. wikipedia.org

Historically, the synthesis of nitrobenzoic acid isomers was achieved through methods like the oxidation of the corresponding nitrotoluenes or the direct nitration of benzoic acid. wikipedia.orgorgsyn.orgwikipedia.org The nitration of benzoic acid primarily yields the meta-isomer, as the carboxylic acid group is a meta-director for electrophilic substitution. wikipedia.orgquora.com

The synthesis of ether-substituted benzoic acids often involves the Williamson ether synthesis, where a hydroxybenzoic acid is treated with an alkyl halide. For example, the synthesis of the related compound 4-Butoxy-3-nitrobenzoic acid can be achieved from 4-Hydroxy-3-nitrobenzoic acid. chemicalbook.com Similarly, 4-Ethoxy-3-nitrobenzoic acid has been synthesized from 4-hydroxy-3-nitrobenzoic acid and ethyl iodide. chemicalbook.com These historical methods provide a foundational framework for the potential synthetic routes to this compound.

Significance of Aromatic Nitro-Carboxylic Acids in Organic Synthesis and Material Science Precursors

Aromatic nitro-carboxylic acids are valuable intermediates in the synthesis of a wide array of organic molecules and materials. The presence of both the nitro and carboxylic acid functionalities allows for a diverse range of chemical transformations.

Organic Synthesis: The reduction of the nitro group to an amine is a particularly important reaction, yielding aminobenzoic acids. wikipedia.orgwikipedia.org These amino derivatives are precursors to a variety of pharmaceuticals, including anesthetics like procaine (B135) (derived from 4-aminobenzoic acid), and are also used in the manufacturing of dyes. wikipedia.orgwikipedia.orgnbinno.com The carboxylic acid group can be converted into esters, amides, and acid chlorides, further expanding the synthetic utility of these compounds. chemcess.com

Material Science: Aromatic carboxylic acids are used in the production of polymers, such as glycol benzoates used as plasticizers. The incorporation of nitroaromatic units into polymer backbones can impart specific properties, such as enhanced thermal stability. nbinno.com While specific applications for this compound are not widely documented, its structure suggests potential as a monomer or a building block for specialty polymers and other advanced materials. The general class of nitroaromatic compounds has also been investigated for applications in nonlinear optics and as precursors to conductive polymers.

Data Tables

Table 1: Properties of this compound

PropertyValueSource
CAS Number 72101-53-2 sigmaaldrich.comepa.gov
Molecular Formula C11H13NO5 sigmaaldrich.com
Molecular Weight 239.23 g/mol sigmaaldrich.com
Linear Formula C11H13NO5 sigmaaldrich.com

Properties

IUPAC Name

3-butoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITZSLUFIIRTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992825
Record name 3-Butoxy-4-nitrobenzoic acid
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Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72101-53-2
Record name Butoxy nitrobenzoic acid
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Record name 3-Butoxy-4-nitrobenzoic acid
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Record name 3-BUTOXY-4-NITROBENZOIC ACID
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Synthetic Methodologies for 3 Butoxy 4 Nitrobenzoic Acid

Established Synthetic Pathways

The synthesis of 3-Butoxy-4-nitrobenzoic acid can be approached in two distinct ways: by first nitrating a 4-alkoxybenzoic acid precursor or by introducing the butoxy group onto a pre-nitrated phenolic compound. Both strategies have been explored and optimized to achieve high yields and purity.

Nitration Reactions in the Context of 4-Alkoxybenzoic Acid Precursors

This pathway involves the direct nitration of a 4-alkoxybenzoic acid, such as 4-butoxybenzoic acid. The presence of the electron-donating alkoxy group at the para position directs the electrophilic substitution of the nitro group to the ortho position (position 3), yielding the desired product.

The direct nitration of 4-alkoxybenzoic acids is typically achieved using a nitrating agent, with reaction conditions being a critical factor.

Mixed Acid Nitration : The traditional and most common method for aromatic nitration involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comaiinmr.com However, this method can lead to the formation of dinitro side products and generates significant acidic waste, posing environmental concerns. google.com For benzoic acid derivatives, which are generally less reactive due to the electron-withdrawing nature of the carboxylic acid group, more stringent conditions like higher acid concentrations or temperatures may be necessary compared to benzene (B151609) itself. google.com

Nitric Acid in an Inactive Solvent : An alternative method involves using nitric acid in a solvent that is inert to the reaction conditions. One such process utilizes 60% nitric acid in a halogenated hydrocarbon solvent like carbon tetrachloride, with a catalytic amount of sulfuric acid. google.com

Aqueous Nitric Acid Process : A more environmentally benign process has been developed that avoids the use of halogenated solvents and large quantities of sulfuric acid. This method employs a mixture of the 4-alkoxybenzoic acid precursor with 40-80% aqueous nitric acid. The amount of the nitric acid solution is typically at least eight times the weight of the starting material. This process has been shown to produce 3-nitro-4-alkoxybenzoic acid with high purity and yield. google.com

Optimizing reaction parameters is crucial for maximizing the yield of this compound while minimizing the formation of impurities. ewadirect.com Key parameters include temperature, reaction time, and reagent concentrations.

Temperature : Temperature control is vital in nitration reactions. For the nitration of benzoic acid derivatives, maintaining a low temperature (often below 0-5°C) is essential to control the reaction rate and prevent the formation of unwanted ortho isomers. truman.edu In the aqueous nitric acid process for 4-alkoxybenzoic acids, the optimal temperature range is reported to be between 30°C and 100°C. google.com Studies on continuous flow nitration have demonstrated that precise temperature control can significantly enhance conversion and selectivity. soton.ac.uk

Stirring Time/Residence Time : The duration of the reaction impacts the completion of the nitration. In batch processes, stirring times can range from several hours. soton.ac.uk In continuous flow reactors, the residence time is a key parameter that is optimized to ensure high conversion rates, often within minutes. ewadirect.comsoton.ac.uk For the aqueous nitric acid method, after the reaction, the mixture is typically cooled to allow the crystalline product to precipitate. google.com

Reagent Ratios : The molar ratio of the nitrating agent to the substrate is a critical factor. In mixed acid nitration, the ratio of nitric acid to sulfuric acid is carefully controlled. soton.ac.uk In the aqueous nitric acid process, a significant excess of the nitric acid solution (≥ 8 times by weight) is used to drive the reaction to completion. google.com

The table below summarizes optimized conditions found in the literature for related nitration reactions.

Table 1: Optimized Parameters for Nitration Reactions

Parameter Optimized Condition Substrate/System Reference
Temperature 308 K (35°C) 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid soton.ac.uk
Temperature < 5°C Benzoic Acid truman.edu
Temperature 30-100°C 4-Alkoxybenzoic acid google.com
Reagent 40-80% Nitric Acid 4-Alkoxybenzoic acid google.com
Reagent Ratio HNO₃/Substrate (Molar) = 1.6 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid soton.ac.uk
Reagent Ratio Nitric Acid/Substrate (Weight) ≥ 8 4-Alkoxybenzoic acid google.com

Alkylation Strategies for Butoxy Group Introduction

An alternative and widely used synthetic route involves the introduction of the butoxy group onto a precursor that already contains the nitro and carboxylic acid (or ester) functionalities. This is typically accomplished via a nucleophilic substitution reaction.

The formation of the ether linkage in this compound is achieved through the Williamson ether synthesis. wvu.edumasterorganicchemistry.com This reaction is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) reaction. libretexts.orgorganicchemistrytutor.com

The process involves two main steps:

Formation of an Alkoxide : A hydroxyl-containing precursor is deprotonated by a strong base (like sodium hydroxide (B78521) or potassium hydroxide) to form a highly nucleophilic alkoxide ion. libretexts.org

Nucleophilic Attack : The resulting alkoxide then acts as a nucleophile, attacking an electrophilic alkyl halide (in this case, a butyl halide like 1-bromobutane). The alkoxide displaces the halide leaving group, forming the C-O ether bond. wvu.eduorganicchemistrytutor.com

For the Williamson ether synthesis to be efficient, the alkyl halide should be primary or methyl to favor the Sₙ2 mechanism over the competing E2 elimination reaction, which is more likely with secondary and tertiary alkyl halides. masterorganicchemistry.comlibretexts.org

The successful synthesis via this pathway relies on the careful selection of the starting materials. A common and effective strategy begins with 3-hydroxy-4-nitrobenzoic acid. oriprobe.comnist.gov

The synthesis proceeds through the following steps:

Esterification : The synthesis often starts with the esterification of the carboxylic acid group of 3-hydroxy-4-nitrobenzoic acid, for example, with ethanol (B145695) in the presence of an acid catalyst, to produce ethyl 3-hydroxy-4-nitrobenzoate. This protects the carboxylic acid from reacting in the subsequent alkylation step.

Alkylation : The phenolic hydroxyl group of ethyl 3-hydroxy-4-nitrobenzoate is then deprotonated with a base such as potassium hydroxide. The resulting phenoxide ion is then alkylated with 1-bromobutane (B133212) to introduce the butoxy group, yielding ethyl 3-butoxy-4-nitrobenzoate.

Saponification : The final step is the hydrolysis (saponification) of the ethyl ester back to the carboxylic acid using a base like potassium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the final product, this compound.

This stepwise synthesis is outlined in the table below.

Table 2: Synthesis of this compound via Alkylation

Step Starting Material Reagents Product Reference
1. Esterification 3-Hydroxy-4-nitrobenzoic acid Ethanol, Acid catalyst Ethyl 3-hydroxy-4-nitrobenzoate
2. Alkylation Ethyl 3-hydroxy-4-nitrobenzoate 1-Bromobutane, Potassium hydroxide Ethyl 3-butoxy-4-nitrobenzoate
3. Saponification Ethyl 3-butoxy-4-nitrobenzoate Potassium hydroxide, Hydrochloric acid This compound

Hydrolysis Reactions in Multi-Step Synthesis

A common and crucial step in the synthesis of This compound is the hydrolysis of its corresponding ester precursor, typically an ethyl or methyl ester. This saponification reaction is a classic yet effective method for generating the final carboxylic acid.

The synthesis often involves the initial preparation of an ester like ethyl 3-butoxy-4-nitrobenzoate . This intermediate is then subjected to alkaline hydrolysis. The process involves heating the ester with a strong base, such as potassium hydroxide (KOH) in ethanol or sodium hydroxide (NaOH) in a solvent mixture like tetrahydrofuran (B95107) and water. rsc.org During this step, the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and the corresponding alcohol.

The reaction mixture, now containing the soluble carboxylate salt (e.g., potassium 3-butoxy-4-nitrobenzoate), is then cooled. To isolate the desired product, the pH of the solution is carefully adjusted by the addition of a strong acid, most commonly hydrochloric acid (HCl). rsc.orglookchem.com This protonates the carboxylate anion, rendering the This compound insoluble in the aqueous medium, causing it to precipitate out of the solution. The solid product can then be collected by filtration. rsc.orglookchem.comgoogle.com The product often appears as needle-like crystals. lookchem.com

Table 1: Conditions for Alkaline Hydrolysis in this compound Synthesis
PrecursorBase/SolventReaction ConditionsAcidification AgentProduct IsolationReference
Ethyl 3-butoxy-4-nitrobenzoateKOH, ethanolRefluxHydrochloric acidPrecipitation
Methyl 3-(4-(tert-butoxy)-4-oxobutoxy)-4-nitrobenzoateNaOH, THF/waterStirred for 4 hours at 0°CHydrochloric acid (to pH 4)Precipitation, Extraction rsc.org
This compound ethyl esterKOH, methanol/etherNot specifiedHydrochloric acidPrecipitation lookchem.com

Novel and Greener Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of benzoic acid derivatives, which can be conceptually applied to This compound . These approaches aim to reduce waste, avoid harsh conditions, and utilize more environmentally benign reagents and solvents. chemicalbook.com

The direct functionalization of C-H bonds in benzoic acids is a powerful tool for streamlined synthesis. scispace.com Transition-metal catalysis, in particular, has been pivotal in activating specific C-H bonds for further reaction. While direct ortho-C-H functionalization of benzoic acids is well-studied, activating the meta-position has been a significant challenge. scispace.comcas.cn

Recent breakthroughs have utilized palladium (Pd) and ruthenium (Ru) catalysts to achieve meta-C-H functionalization of benzoic acid derivatives. cas.cnresearchgate.net For instance, researchers have developed nitrile-based directing groups that can guide a Pd(II) catalyst to olefinate or acetoxylate the meta-position under mild conditions, using molecular oxygen as a green terminal oxidant. cas.cn Ruthenium catalysts have also been employed for the meta-C-H alkylation of aromatic carboxylic acids using various alkyl halides. researchgate.net These catalytic strategies offer a more atom-economical and efficient alternative to traditional multi-step synthetic sequences. researchgate.net

Table 2: Examples of Catalytic Functionalization of Benzoic Acid Derivatives
Catalyst SystemFunctionalization TypeKey FeaturesReference
Pd(II) with nitrile-based sulfonamide directing groupmeta-C–H olefination & acetoxylationUses O₂ as terminal oxidant; mild conditions cas.cn
Ruthenium with bidentate N-ligandmeta-C–H alkylationUses alkyl halides; directs addition to the position para to the C-Ru bond researchgate.net
(Cp*IrCl₂)₂C-H bond activationCatalyzes H/D exchange; leads to benzochromenone formation with benzoquinone acs.org
Ruthenium-carboxylate complexortho C–H alkylation & alkenylationSelectivity switchable between alkylation and alkenylation using allyl alcohols acs.org

A key goal in green chemistry is the reduction or elimination of volatile organic solvents. Several innovative techniques have been developed to achieve this in the synthesis of benzoic acid and its derivatives.

Solvent-Free Synthesis : Reactions can be conducted under solvent-free conditions, often with microwave irradiation to accelerate the reaction rate. For example, Fischer esterifications of benzoic acid have been successfully carried out using Brønsted acidic ionic liquids, which act as both the solvent and the catalyst. researchgate.netdeakin.edu.au Other solvent-free methods include copper-catalyzed reactions for the synthesis of benzoic acid derivatives from benzyl (B1604629) cyanides at elevated temperatures (80 °C). rsc.org

Green Catalysis : The use of biomimetic catalysts, such as substituted iron porphyrins, for the aerobic oxidation of nitrotoluene precursors represents a greener route to nitrobenzoic acids. researchgate.net These reactions can be performed in aqueous ethanol, a more environmentally friendly solvent than many traditional organic solvents. researchgate.net

Mechanochemistry : Ball milling is a solvent-free technique that uses mechanical force to induce chemical reactions. mdpi.com This method has been successfully applied to the synthesis of benzimidazole (B57391) derivatives from benzoic acid and o-phenylenediamine, demonstrating its potential for creating other derivatives in a green, efficient manner. mdpi.com

Purification and Isolation Techniques in Synthetic Procedures

Regardless of the synthetic route, the final step is the purification and isolation of This compound to achieve the desired level of purity. The insolubility of the acid in water is a key property exploited for its isolation following acidification. nih.gov

Commonly employed purification techniques include:

Recrystallization : This is a standard method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., alcohol/ether) and allowed to cool slowly. lookchem.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

Column Chromatography : For more challenging separations or to achieve very high purity, column chromatography is used. rsc.orgrsc.org The crude product is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent system (eluent) is passed through the column. rsc.orgmdpi.com The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. The fractions are collected, and those containing the pure product are combined and the solvent evaporated.

The purity and identity of the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. rsc.org

Chemical Transformations and Mechanistic Investigations of 3 Butoxy 4 Nitrobenzoic Acid

Reduction Reactions of the Nitro Group

The reduction of the nitro group on an aromatic ring is a fundamental transformation in organic chemistry, converting a strongly electron-withdrawing and meta-directing group into a strongly electron-donating and ortho-, para-directing amino group. masterorganicchemistry.com This conversion is crucial for synthesizing various aniline (B41778) derivatives. For 3-Butoxy-4-nitrobenzoic acid, this transformation yields 3-amino-4-butoxybenzoic acid, a key building block. A variety of methods are available for this reduction, ranging from catalytic hydrogenation to the use of metallic reagents in acidic media. masterorganicchemistry.comwikipedia.org

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common and highly effective heterogeneous catalyst for this purpose. commonorganicchemistry.commasterorganicchemistry.com

The process involves the use of hydrogen gas (H₂) as the reductant in the presence of the Pd/C catalyst. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate. The general mechanism on the metal surface involves several steps:

Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst. masterorganicchemistry.com

Hydrogen Activation: The H-H bond of the hydrogen molecule is cleaved on the palladium surface, forming reactive palladium-hydride species. masterorganicchemistry.com

Stepwise Reduction: The nitro group is sequentially reduced. This process is thought to involve the formation of nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) intermediates before the final amine (R-NH2) is formed.

Desorption: The final product, the aminobenzoic acid derivative, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle. masterorganicchemistry.com

Catalytic hydrogenation with Pd/C is often preferred due to its high efficiency, clean reaction profile, and the ease of catalyst removal by simple filtration. commonorganicchemistry.comresearchgate.net However, its high activity can sometimes lead to the reduction of other susceptible functional groups if present. commonorganicchemistry.com

Table 1: Conditions for Catalytic Hydrogenation of Nitroarenes

CatalystReductantTypical SolventsKey Features
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Ethanol, Methanol, Ethyl AcetateHigh activity, clean reaction, easy catalyst removal. commonorganicchemistry.com
Raney NickelHydrogen Gas (H₂)EthanolUsed when dehalogenation is a concern with Pd/C. commonorganicchemistry.com
Platinum(IV) Oxide (PtO₂)Hydrogen Gas (H₂)Acetic Acid, EthanolEffective for a wide range of reductions. wikipedia.org

Chemoselective reduction is crucial when a molecule contains multiple reducible functional groups. For this compound, it is important to reduce the nitro group without affecting the carboxylic acid. Tin(II) chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid (HCl), is a classic and reliable method for the selective reduction of aromatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com

Ar-NO₂ + 3 SnCl₂ + 7 H⁺ → Ar-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O

The reaction proceeds through intermediate stages, likely involving nitroso and hydroxylamine species, similar to catalytic hydrogenation. The acidic conditions ensure the formation of the anilinium salt, which can then be neutralized with a base to yield the free amine. This method is particularly useful because it is tolerant of many other functional groups, including carboxylic acids, esters, and ketones. scispace.com

Other metals like iron (Fe) or zinc (Zn) in acidic media can also be used for this selective transformation. masterorganicchemistry.comcommonorganicchemistry.com

The reduction of this compound directly leads to the formation of 3-amino-4-butoxybenzoic acid . This product is a valuable bifunctional molecule, possessing both a nucleophilic amino group and a carboxylic acid.

This intermediate is significant for several reasons:

Pharmaceutical Synthesis: Amino- and alkoxy-substituted benzoic acids are common scaffolds in the development of pharmaceutical agents.

Polymer Chemistry: The presence of both an amine and a carboxylic acid group makes it an A-B type monomer, suitable for the synthesis of polyamides and polybenzoxazoles. google.com

Further Functionalization: The amino group can undergo a wide range of reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities. The carboxylic acid can be converted into esters, amides, or acid chlorides.

The successful synthesis of 3-amino-4-hydroxybenzoic acid from its corresponding nitro precursor via catalytic hydrogenation with Pd/C has been documented, highlighting the role of these compounds as key intermediates. google.com

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) in this compound is a site of versatile chemical reactivity. Its acidic proton can be deprotonated to form a carboxylate salt, and the carbonyl carbon is susceptible to nucleophilic attack, leading to substitution reactions. One of the most important transformations is the formation of amides.

Amidation is the process of forming an amide bond by reacting a carboxylic acid with an amine. This reaction is fundamental in organic and medicinal chemistry due to the prevalence of the amide linkage in biologically active molecules and materials. nih.govdiva-portal.org The direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures to drive off the water molecule that is formed as a byproduct.

To facilitate amide bond formation under milder conditions, the carboxylic acid is often "activated." Traditional methods involve converting the carboxylic acid into a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or using coupling reagents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., PyBOP). catalyticamidation.info However, these methods generate stoichiometric amounts of waste products. nih.govcatalyticamidation.info

Direct amidation catalysis refers to methods that form an amide bond directly from a carboxylic acid and an amine without the need for stoichiometric activating agents, with water being the only byproduct. mdpi.com This approach aligns with the principles of green chemistry by improving atom economy and reducing waste.

Several catalytic systems have been developed for this purpose:

Boron-Based Catalysts: Boric acid and various boronic acids have been shown to be effective catalysts for direct amidation. orgsyn.orgresearchgate.net The proposed mechanism for boronic acid catalysis involves the formation of an acyloxyboronate intermediate or, as more recent computational studies suggest, the concerted action of multiple boron atoms via bridged B-X-B units that activate the carboxylic acid for nucleophilic attack by the amine. catalyticamidation.info These catalysts are attractive due to their low toxicity and ready availability. researchgate.net

Metal-Based Catalysts: Lewis acidic metal complexes, particularly those of titanium (e.g., TiF₄) and zirconium, can catalyze direct amidation. nih.govdiva-portal.org Catalytic titanium tetrafluoride, for example, has been shown to effectively promote the amidation of aromatic carboxylic acids with various amines in refluxing toluene. nih.gov The mechanism is believed to involve the coordination of the metal to the carboxylic acid's carbonyl oxygen, increasing its electrophilicity and making it more susceptible to attack by the amine.

Table 2: Catalysts for Direct Amidation Reactions

Catalyst ClassSpecific ExamplesKey Mechanistic FeatureTypical Conditions
Boron CatalystsBoric Acid, 3,4,5-Trifluorophenylboronic AcidActivation of carboxylic acid via boronate esters or B-O-B bridged species. catalyticamidation.infoToluene or xylene at reflux with water removal.
Metal CatalystsTitanium Tetrafluoride (TiF₄), Zirconium ComplexesLewis acid activation of the carbonyl group. nih.govdiva-portal.orgRefluxing toluene. nih.gov
Enzyme CatalystsLipases (e.g., Candida antarctica lipase (B570770) B)Formation of an acyl-enzyme intermediate. diva-portal.orgMild temperatures (35-60 °C) in organic solvents. diva-portal.org

Amidation Reactions and Mechanistic Pathways

Coupling Reagent Applications (e.g., PyBOP, HATU, WSC, HOBt)

The carboxylic acid moiety of this compound is a key functional group that allows for the formation of amide bonds, a fundamental transformation in the synthesis of pharmaceuticals and other complex organic molecules. This is achieved by activating the carboxylic acid with coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine.

In-situ activating agents, such as phosphonium or aminium salts, are widely used due to their efficiency, rapid reaction times even with sterically hindered substrates, and generally low incidence of side reactions. sigmaaldrich.com They react with the carboxylic acid in the presence of a tertiary base to generate various activated species. sigmaaldrich.com

Commonly employed coupling reagents include:

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP): A phosphonium-based reagent that converts carboxylic acids into OBt (1-hydroxybenzotriazole) active esters. sigmaaldrich.com It is considered an excellent reagent for routine synthesis and is particularly useful for sterically hindered couplings. sigmaaldrich.compeptide.com The use of an additive like HOBt can help suppress racemization. peptide.com

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU): An aminium-based reagent that generates highly reactive OAt (1-hydroxy-7-azabenzotriazole) esters. sigmaaldrich.commerckmillipore.com The pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance, making HATU one of the most efficient coupling reagents, especially for challenging couplings and the synthesis of long peptides. sigmaaldrich.commerckmillipore.com However, if used in excess, it can cause guanidinylation of the amine. bachem.com

Water-Soluble Carbodiimide (WSC, EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are carbodiimides that facilitate amide bond formation. peptide.com The urea (B33335) byproduct formed from EDC is water-soluble, allowing for easy removal through aqueous extraction during workup. peptide.compeptide.com

1-Hydroxybenzotriazole (HOBt): While not a coupling reagent on its own, HOBt is a crucial additive used in conjunction with carbodiimides like WSC/EDC. peptide.com It serves two primary purposes: it acts as a catalyst and minimizes racemization by forming an intermediate OBt active ester, which then reacts with the amine. merckmillipore.compeptide.com

The general mechanism involves the reaction of this compound with the coupling reagent to form an activated intermediate. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to yield the corresponding amide product. The efficiency of these reagents generally follows the order OAt > Oxyma > O-6-ClBt > OBt, which is related to the acidity (pKa) of the leaving group. sigmaaldrich.com

Table 1: Comparison of Common Coupling Reagents

ReagentTypeActivated IntermediateKey Characteristics
PyBOP Phosphonium SaltOBt EsterExcellent for routine and hindered couplings; generates non-explosive byproducts. sigmaaldrich.compeptide.com
HATU Aminium SaltOAt EsterHighly reactive due to anchimeric assistance from the pyridine nitrogen; ideal for difficult couplings. sigmaaldrich.commerckmillipore.com
WSC (EDC) CarbodiimideO-acylisoureaForms a water-soluble urea byproduct, simplifying purification. peptide.compeptide.com
HOBt AdditiveOBt EsterUsed with carbodiimides to suppress racemization and catalyze the reaction. merckmillipore.compeptide.com

Esterification Processes and their Reversibility

Esterification is a fundamental reaction of this compound, converting its carboxylic acid group into an ester. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). truman.edu For instance, the reaction of this compound with ethanol would yield ethyl 3-butoxy-4-nitrobenzoate. nih.gov

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. After a proton transfer, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the final ester product.

A critical aspect of Fischer esterification is its reversibility. truman.edu The reaction is an equilibrium process, and the presence of water can drive it back towards the reactants (hydrolysis of the ester). truman.edu To achieve a high yield of the ester product, the equilibrium must be shifted to the right. This is typically accomplished by using an excess of the alcohol reactant or by removing the water as it is formed, often through azeotropic distillation. truman.edugoogle.com It is crucial that the starting this compound is completely dry to prevent the reverse reaction from lowering the product yield. truman.edu

Table 2: Example Fischer Esterification of this compound

Reactant 1Reactant 2CatalystProductByproduct
This compoundEthanolH₂SO₄ (conc.)Ethyl 3-butoxy-4-nitrobenzoate nih.govWater

Alkoxy Group Transformations

The butoxy group of this compound can also undergo specific chemical transformations, primarily involving the cleavage of the ether linkage.

Stereochemical Considerations in Alkoxy Group Introduction

The introduction of the butoxy group onto a precursor molecule, typically 3-hydroxy-4-nitrobenzoic acid or its ester, is most commonly achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile and attacks an appropriate butyl halide (e.g., 1-bromobutane).

If a chiral, non-racemic butoxy group were to be introduced, for example, by using a chiral secondary butyl halide like (R)-2-bromobutane, the reaction would have significant stereochemical implications. The Williamson ether synthesis proceeds via an Sₙ2 mechanism. A hallmark of the Sₙ2 reaction is the inversion of configuration at the stereocenter being attacked.

Therefore, if the synthesis of a chiral ether analog of this compound were undertaken using (R)-2-bromobutane as the electrophile, the resulting product would have the (S) configuration at the secondary carbon of the alkoxy group. The nucleophilic phenoxide would attack the carbon atom bearing the bromine, displacing the bromide ion from the opposite side and leading to a complete inversion of its stereochemistry. This stereospecificity is a crucial consideration in the asymmetric synthesis of more complex chiral molecules derived from this scaffold.

Derivatives and Analogues of 3 Butoxy 4 Nitrobenzoic Acid in Advanced Organic Synthesis

Synthesis of Substituted Benzoate (B1203000) Esters

The carboxylic acid group of 3-butoxy-4-nitrobenzoic acid is a prime site for modification, with esterification being a common and fundamental transformation. The synthesis of substituted benzoate esters is typically achieved through reactions such as Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. bond.edu.autruman.edutruman.edu For instance, the reaction of this compound with various alcohols would yield the corresponding 3-butoxy-4-nitrobenzoate esters.

The general scheme for Fischer esterification is as follows:

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In the context of this compound, the reaction would be:

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This reaction is an equilibrium process, and to drive it towards the product, excess alcohol is often used, or water is removed as it is formed. truman.edu The specific reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired ester. The resulting esters can serve as intermediates for further synthetic manipulations or as the final target molecules themselves.

Formation of Amide-Based Derivatives

The conversion of the carboxylic acid functionality of this compound into an amide is another crucial synthetic route, opening doors to a wide array of derivatives with diverse properties.

Construction of Complex Aromatic Systems (e.g., Bis-Benzamides)

This compound can be utilized in the synthesis of more intricate structures like bis-benzamides. This involves the coupling of the carboxylic acid with a diamine or the coupling of two molecules of the acid with a single diamine. The formation of the amide bond typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent. These bis-benzamide structures can be important scaffolds in supramolecular chemistry and for the development of compounds with specific binding properties.

Resin-Bound Library Synthesis Strategies

Solid-phase organic synthesis is a powerful technique for the rapid generation of large libraries of related compounds. This compound can be anchored to a solid support, such as an aminomethyl polystyrene resin, via an amide bond. nih.gov Once attached to the resin, the nitro group or other parts of the molecule can be chemically modified in a stepwise fashion. This approach allows for the efficient synthesis and purification of a multitude of derivatives, as excess reagents and byproducts can be easily washed away from the resin-bound product. nih.gov The final compounds are then cleaved from the resin for screening and characterization.

Formation of Heterocyclic Derivatives (e.g., Oxadiazoles from related nitrobenzoic acids)

While direct synthesis from this compound is not explicitly detailed in the provided context, related nitrobenzoic acids are precursors for heterocyclic systems like 1,3,4-oxadiazoles. nih.govmdpi.comresearchgate.netorganic-chemistry.orgrsc.org The general synthetic pathway involves the conversion of the carboxylic acid to an acid hydrazide. This acid hydrazide is then cyclized, often with a dehydrating agent, to form the oxadiazole ring. nih.gov The nitro group on the aromatic ring can be retained or modified in subsequent steps. This methodology highlights the potential of this compound as a starting material for the synthesis of various five-membered heterocyclic compounds, which are prevalent in many biologically active molecules. mdpi.comresearchgate.net

Synthesis of Reduced Forms: 3-Butoxy-4-aminobenzoic Acid and its Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 3-butoxy-4-aminobenzoic acid. chemicalbook.com This transformation is a critical step in the synthesis of many derivatives, as the resulting aniline (B41778) derivative is a versatile intermediate for a host of further reactions. Common reducing agents for this purpose include metals like tin in the presence of hydrochloric acid. youtube.com

The resulting 3-butoxy-4-aminobenzoic acid can then be used to synthesize a variety of compounds. For example, the amino group can be acylated, alkylated, or used as a nucleophile in the formation of new carbon-nitrogen bonds. researchgate.netnih.gov The synthesis of Schiff bases by reacting the amino group with various aldehydes is another common derivatization. nih.gov These derivatives of 3-butoxy-4-aminobenzoic acid are of interest in medicinal chemistry due to their structural similarity to para-aminobenzoic acid (PABA), a key component in the folate synthesis pathway of many microorganisms. nih.gov

Role as a Key Intermediate in Multi-Step Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex target molecules. google.com Its utility stems from the presence of multiple reactive sites that can be selectively manipulated. For instance, the carboxylic acid can be converted to an ester or amide, and the nitro group can be reduced to an amine. This allows for a stepwise and controlled construction of the final molecular architecture.

In a typical multi-step synthesis, this compound might be introduced early in the synthetic sequence. Subsequent reactions would then build upon this core structure, adding complexity and functionality. The butoxy group provides steric and electronic influence, while the nitro and carboxylic acid groups offer handles for a wide range of chemical transformations. This strategic use of this compound enables the efficient and convergent synthesis of diverse and elaborate organic compounds. nih.gov

Precursor for Advanced Aromatic Building Blocks

This compound functions as a foundational molecule for the synthesis of more complex aromatic structures. nih.govcarlroth.com Aromatic compounds are a cornerstone of industrial chemistry, with applications spanning a wide range of fields. The specific arrangement of the butoxy, nitro, and carboxylic acid groups on the benzene (B151609) ring of this compound allows for targeted chemical modifications, making it a versatile starting material.

The synthesis of various derivatives often begins with this compound. For instance, the nitro group can be reduced to an amine, and the carboxylic acid can be converted into esters or amides. These transformations yield a new set of molecules with altered reactivity and functionality, which can then be used in further synthetic steps. The butoxy group, while generally less reactive, influences the electronic properties of the aromatic ring and can play a role in directing subsequent reactions.

The following table outlines some key derivatives and their relationship to the parent compound:

Derivative Name CAS Number Molecular Formula Relationship to this compound
Ethyl 3-butoxy-4-nitrobenzoateNot AvailableC13H17NO5Ester derivative formed from the carboxylic acid group. nih.gov
4-Amino-3-butoxybenzoic acidNot AvailableC11H15NO3Reduction of the nitro group to an amine.

These derivatives, born from this compound, become advanced building blocks themselves, ready for incorporation into larger, more intricate molecular designs.

Intermediate in the Synthesis of Complex Molecular Architectures

Beyond its role as a precursor, this compound and its immediate derivatives serve as critical intermediates in multi-step synthetic sequences aimed at producing complex molecular architectures. chemicalbook.comresearchgate.net These are large, often polycyclic or highly functionalized molecules with specific three-dimensional shapes and properties, frequently targeted for applications in materials science or as pharmacologically active agents.

One notable application is in the preparation of compounds like Oxybuprocaine Hydrochloride, where this compound is a utilized intermediate. chemicalbook.com The synthesis of such complex molecules often involves a carefully orchestrated series of reactions where the functionalities of the intermediate, derived from this compound, are sequentially modified and built upon.

The general strategy involves leveraging the existing functional groups to form new bonds and introduce additional complexity. For example, the amino group of a reduced derivative can participate in amide bond formation or be a key component in the construction of heterocyclic rings. Similarly, the carboxylic acid or its ester form can undergo various coupling reactions to extend the carbon skeleton of the molecule.

The following table provides a summary of the key properties of this compound, which underpin its utility as a synthetic intermediate.

Property Value
IUPAC Name This compound
CAS Number 72101-53-2 sigmaaldrich.comepa.gov
Molecular Formula C11H13NO5 sigmaaldrich.comepa.gov
Molecular Weight 239.23 g/mol sigmaaldrich.com

The specific substitution pattern of this compound provides chemists with a reliable and versatile platform for the strategic assembly of complex molecules, underscoring its importance in the field of advanced organic synthesis.

Advanced Spectroscopic and Analytical Methodologies for 3 Butoxy 4 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, researchers can piece together the molecular structure, confirm the identity of synthesized compounds, and study their stereochemistry.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments are the fundamental starting point for the structural analysis of organic molecules like 3-Butoxy-4-nitrobenzoic acid. These techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide information on the different types of protons and carbons present in the molecule and their immediate electronic environment. rsc.org

The chemical shift (δ), reported in parts per million (ppm), is the hallmark of an NMR spectrum. It indicates the electronic environment of a nucleus. In the case of this compound, the aromatic protons and carbons exhibit characteristic shifts influenced by the electron-withdrawing nitro group and the electron-donating butoxy group.

The ¹H NMR spectrum of a related compound, 4-nitrobenzoic acid, shows two signals in the aromatic region, which appear as complex multiplets due to the magnetic inequivalence of the chemically equivalent protons. reddit.comchemicalbook.com For this compound, the three aromatic protons would appear as distinct signals. The proton at position 2 would likely be a doublet, coupled to the proton at position 6. The proton at position 5 would also be a doublet, coupled to the proton at position 6. The proton at position 6 would appear as a doublet of doublets, being coupled to both the proton at position 2 and the proton at position 5.

The butoxy group would show four distinct signals: a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (CH₂), another multiplet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom (O-CH₂). The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm). rsc.org

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is typically found in the 165-175 ppm range. The aromatic carbons show shifts determined by the attached functional groups. The carbon bearing the nitro group (C4) and the carbon bearing the butoxy group (C3) would be significantly shifted, while the other aromatic carbons would also have characteristic chemical shifts. chemicalbook.com The four different carbons of the butoxy group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH>10 (broad s)~167
H-2~7.8 (d)~125
C-3-~150
C-4-~145
H-5~7.3 (d)~115
H-6~7.6 (dd)~128
O-CH₂-~4.1 (t)~69
-CH₂-~1.8 (m)~31
-CH₂-~1.5 (m)~19
-CH₃~1.0 (t)~14

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet

Spin-spin coupling, observed as the splitting of NMR signals into multiplets, provides direct evidence of connectivity between adjacent non-equivalent nuclei. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). libretexts.org

In the aromatic region of this compound, the coupling constants are diagnostic of the substitution pattern.

Ortho coupling (³J): Coupling between protons on adjacent carbons (e.g., H-5 and H-6) typically ranges from 6-10 Hz. libretexts.org

Meta coupling (⁴J): Coupling between protons separated by three bonds (e.g., H-2 and H-6) is smaller, typically 2-4 Hz. organicchemistrydata.org

Para coupling (⁵J): Coupling between protons on opposite sides of the ring (e.g., H-2 and H-5) is usually very small (<1 Hz) and often not resolved. organicchemistrydata.org

The signal for H-6 would thus be expected to show both a larger ortho coupling constant from H-5 and a smaller meta coupling constant from H-2, resulting in a doublet of doublets. organicchemistrydata.org Analysis of the J-values for the butoxy chain protons would similarly confirm the connectivity of the methylene and methyl groups. The triplet and multiplet patterns arise from coupling to adjacent protons. libretexts.org

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

While 1D NMR provides a foundational understanding, complex molecules often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and fully elucidate the structure. These experiments correlate nuclei based on different types of interactions.

2D NMR techniques are indispensable for mapping the intricate network of connections within a molecule.

COSY (COrrelation SpectroscopY): This homonuclear experiment correlates protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-2 with H-6 in the aromatic region. It would also clearly map the proton-proton connectivities along the butoxy side chain (-OCH₂-CH₂-CH₂-CH₃). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, pairing the aromatic proton signals with their respective aromatic carbon signals and likewise for the butoxy chain. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-4 bond) correlations between protons and carbons. sdsu.edu HMBC is crucial for piecing together different fragments of a molecule. For instance, it would show correlations between the O-CH₂ protons of the butoxy group and the C-3 carbon of the aromatic ring, confirming the ether linkage. It would also show correlations from the aromatic protons (e.g., H-2 and H-6) to the carboxylic carbon, confirming the position of the acid group.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a relatively small molecule like this compound, NOESY can help confirm assignments by showing correlations between protons on the butoxy chain and the adjacent aromatic proton (H-2).

Table 2: Expected Key 2D NMR Correlations for this compound

Experiment Correlated Nuclei Information Gained
COSY H-5 ↔ H-6; H-2 ↔ H-6Connectivity of aromatic protons
-O-CH₂- ↔ -CH₂- ↔ -CH₂- ↔ -CH₃Connectivity within the butoxy chain
HSQC H-2 ↔ C-2; H-5 ↔ C-5; H-6 ↔ C-6Direct ¹H-¹³C one-bond correlations
Butoxy Protons ↔ Butoxy CarbonsDirect ¹H-¹³C one-bond correlations
HMBC O-CH₂ Protons ↔ C-3Confirms ether linkage position
H-2, H-6 ↔ Carboxyl CarbonConfirms carboxylic acid position
H-5 ↔ C-3, C-1Confirms overall aromatic substitution pattern

Obtaining high-quality NMR spectra requires careful optimization of acquisition parameters. Key considerations include:

Sample Concentration: The concentration must be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for less sensitive nuclei like ¹³C or for 2D experiments. sdsu.edu

Solvent: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can also slightly influence the chemical shifts. rsc.org

Acquisition Time and Relaxation Delays: These parameters affect the resolution and sensitivity of the spectrum. The relaxation delay (D1) is particularly important to allow the nuclei to return to equilibrium between pulses, ensuring accurate signal integration. youtube.com

Number of Scans: Increasing the number of scans improves the signal-to-noise ratio, which is often necessary for dilute samples or for observing weak signals in ¹³C or 2D NMR. sdsu.edu

For 2D experiments like HMBC, setting the expected long-range coupling constant (e.g., to 7-8 Hz) is a critical parameter for optimizing the transfer of magnetization and observing the desired correlations. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound is characterized by a combination of absorptions corresponding to its carboxylic acid, nitro, butoxy, and substituted benzene (B151609) ring moieties. While a specific experimental spectrum for this compound is not publicly available, the expected vibrational frequencies can be accurately predicted based on data from analogous compounds such as p-n-alkoxybenzoic acids and nitrobenzoic acid isomers. nist.govresearchgate.net

The key vibrational modes and their expected frequencies are:

Carboxylic Acid Group (-COOH): This group gives rise to two of the most distinct absorptions. The hydroxyl (O-H) stretching vibration appears as a very broad and strong band in the 3300-2500 cm⁻¹ region, a characteristic feature resulting from intermolecular hydrogen bonding between acid dimers. nist.govlookchem.com The carbonyl (C=O) stretching vibration is observed as a strong, sharp peak typically between 1710-1680 cm⁻¹ for aromatic acids. lookchem.com

Nitro Group (-NO₂): The nitro group is identified by two prominent stretching vibrations: a strong asymmetric stretch typically found between 1550-1500 cm⁻¹ and a medium-to-strong symmetric stretch in the 1370-1330 cm⁻¹ range.

Butoxy Group (-O-C₄H₉): The presence of the ether linkage is confirmed by a C-O-C asymmetric stretching band, usually strong, appearing in the 1275-1200 cm⁻¹ region. Aliphatic C-H stretching vibrations from the butyl chain are expected just below 3000 cm⁻¹ (typically 2960-2870 cm⁻¹). vscht.cz

Aromatic Ring: Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹. vscht.cz Carbon-carbon (C=C) stretching vibrations within the benzene ring result in several bands of variable intensity in the 1620-1450 cm⁻¹ region. vscht.cz

The table below summarizes the expected characteristic IR absorption frequencies for this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Very Broad
Carboxylic AcidC=O Stretch1710 - 1680Strong
AromaticC-H Stretch3100 - 3000Weak to Medium
Alkyl (Butoxy)C-H Stretch2960 - 2870Medium to Strong
AromaticC=C Stretch1620 - 1450Medium to Weak
NitroAsymmetric N=O Stretch1550 - 1500Strong
NitroSymmetric N=O Stretch1370 - 1330Strong
Ether (Butoxy)C-O-C Asymmetric Stretch1275 - 1200Strong
Carboxylic AcidC-O Stretch1320 - 1210Strong
Carboxylic AcidO-H Bend (out-of-plane)960 - 900Medium, Broad

Data compiled from characteristic frequency ranges for specified functional groups. lookchem.comlookchem.comvscht.cz

For solid samples like this compound, the Potassium Bromide (KBr) wafer (or pellet) technique is a common sample preparation method. nist.gov The finely ground solid sample is mixed with spectroscopic grade KBr powder, which is transparent in the mid-IR range, and compressed under high pressure to form a transparent disc. nist.gov This method allows for the analysis of the compound in a solid state, preserving the intermolecular interactions, such as the hydrogen bonding in carboxylic acid dimers.

Vapor phase IR spectroscopy involves heating the sample until it vaporizes, and then passing infrared radiation through the gas. nih.gov This technique provides the spectrum of the molecule in an isolated state, free from intermolecular forces. For this compound, a vapor phase spectrum would show a sharper O-H stretching band at a higher frequency (around 3500 cm⁻¹) and a C=O stretch also shifted to a higher frequency compared to the condensed phase spectrum, as the hydrogen bonding is disrupted. lookchem.com However, the compound's relatively high melting point (174°C) and boiling point would require a heated cell for such analysis. lookchem.comguidechem.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

With a molecular formula of C₁₁H₁₃NO₅, the nominal molecular weight of this compound is 239 g/mol . The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the functional groups present. Key fragmentation pathways for aromatic nitro-compounds and carboxylic acids include:

Loss of Hydroxyl Radical: A peak corresponding to [M-17]⁺ from the loss of the -OH group from the carboxylic acid function is expected. libretexts.org

Loss of Carboxyl Group: A peak at [M-45]⁺, resulting from the loss of the entire -COOH group, is also common for carboxylic acids. libretexts.org

Loss of NO₂: A significant fragment at [M-46]⁺ can arise from the cleavage of the nitro group.

Alpha-Cleavage of the Ether: The butoxy group can undergo alpha-cleavage, leading to the loss of a propyl radical (C₃H₇•) to give a fragment at [M-43]⁺ or the loss of a butyl radical (C₄H₉•) to give [M-57]⁺.

McLafferty Rearrangement: The butoxy group can also undergo a McLafferty rearrangement, leading to the elimination of butene (C₄H₈) and a fragment peak at [M-56]⁺.

The table below outlines the predicted major fragments for this compound in an EI-MS experiment.

Fragment IonProposed Structure / LossExpected m/z
[M]⁺Molecular Ion239
[M-OH]⁺Loss of •OH222
[M-NO₂]⁺Loss of •NO₂193
[M-C₄H₈]⁺McLafferty Rearrangement183
[M-COOH]⁺Loss of •COOH194
[M-OC₄H₉]⁺Loss of •OC₄H₉166

Predicted fragmentation based on established patterns for aromatic carboxylic acids, ethers, and nitro compounds. libretexts.orgyoutube.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), allowing for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₁H₁₃NO₅), the calculated exact mass of the neutral molecule is 239.0794 Da. HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas, providing unambiguous identification. This technique is crucial for confirming the identity of novel derivatives or metabolites. vscht.cz

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile or non-volatile molecules with minimal fragmentation. The analyte is co-crystallized with a matrix compound that strongly absorbs the laser energy. In MALDI-TOF, this compound would primarily be observed as the protonated molecule, [M+H]⁺, at m/z 240.0866 or as an adduct with a cation from the matrix, such as [M+Na]⁺ at m/z 262.0685. This provides clear confirmation of the molecular weight. vscht.cz The technique is also valuable for analyzing derivatives, especially larger ones like esters or amides, where it can confirm successful synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The spectrum is influenced by the system of conjugated π-electrons and the presence of auxochromic and chromophoric groups. In this compound, the benzene ring, nitro group, and carboxyl group form a conjugated system.

Based on data for related compounds like 4-nitrobenzoic acid, which shows a strong absorption maximum (λmax) around 260-270 nm, this compound is expected to have a similar absorption profile. nist.gov The butoxy group, acting as an auxochrome, may cause a slight bathochromic (red) shift in the λmax compared to 4-nitrobenzoic acid. The spectrum is expected to display a strong primary absorption band (π → π* transition) characteristic of the substituted benzene ring. The n → π* transition of the nitro group may appear as a weaker, longer-wavelength shoulder.

CompoundExpected λmax (nm)SolventTransition
This compound~265 - 275Ethanol (B145695)π → π*

Expected absorption based on data for 4-nitrobenzoic acid and the auxochromic effect of the alkoxy group. nist.gov

Chromatographic Purity Assessment and Quantification

The purity of this compound is a critical parameter, ensuring its suitability for research and synthesis applications. Chromatographic techniques are indispensable for both assessing the purity of the final product and for purifying it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying the purity of this compound. Commercial suppliers of this compound specify a purity of greater than 95%, as determined by HPLC. lgcstandards.comadvatechgroup.com A stability-indicating, reverse-phase HPLC (RP-HPLC) method is typically developed and validated according to International Conference on Harmonization (ICH) guidelines to ensure accurate and reliable results. ekb.egresearchgate.net

The method development for related nitroaromatic benzoic acids involves a systematic approach to optimize the separation of the main compound from any process-related impurities or degradation products. ekb.egresearchgate.net For this compound, a typical RP-HPLC method would utilize a C18 column as the stationary phase. researchgate.netchromforum.org The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). ekb.egajol.info The acidic modifier, commonly 0.1% formic acid or phosphoric acid, is crucial for ensuring that the carboxylic acid is in its protonated form, which allows for better retention and peak shape on the reverse-phase column. researchgate.netchromforum.org

Detection is typically performed using a UV detector, as the aromatic ring and nitro group in the molecule are strong chromophores. ekb.egresearchgate.net The method is validated for specificity, linearity, accuracy, and precision to confirm it is suitable for its intended purpose. ekb.eg

Table 1: Representative HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

ParameterTypical ConditionPurpose
Column Octadecylsilane (C18), 5 µm, 4.6 x 250 mm ekb.egStationary phase for reverse-phase separation.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid) researchgate.netajol.infoElutes compounds based on polarity. Acid suppresses ionization.
Flow Rate 0.7 - 1.0 mL/min researchgate.netControls the speed of the separation and analysis time.
Detection UV Absorbance at ~270 nm researchgate.netQuantifies the compound based on its light absorption.
Column Temp. 30 °C researchgate.netEnsures reproducible retention times.
Injection Vol. 15 - 20 µL ekb.egresearchgate.netThe amount of sample introduced into the system.

Column Chromatography for Product Purification

Following its synthesis, this compound often requires purification to remove unreacted starting materials, by-products, and other impurities. Flash column chromatography is a standard and effective technique for this purpose on a laboratory scale. orgsyn.org The principle relies on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase (the eluent). orgsyn.org

The process begins with the selection of an appropriate solvent system, usually a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), which is optimized using thin-layer chromatography (TLC). The crude product is often pre-adsorbed onto a small amount of silica gel or Celite to ensure even loading onto the column. orgsyn.org The column is carefully packed with silica gel and equilibrated with the eluent. orgsyn.org

As the solvent mixture flows through the column, the less polar compounds travel faster, while the more polar compounds, like the target carboxylic acid, are retained more strongly by the silica gel. By gradually increasing the polarity of the eluent (gradient elution), the compounds are eluted sequentially. orgsyn.org Fractions are collected and analyzed by TLC to identify those containing the pure this compound, which are then combined and evaporated to yield the purified product. orgsyn.org

Other Advanced Analytical Techniques

Beyond standard spectroscopic and chromatographic methods, a suite of other advanced analytical techniques can be employed to provide deeper insights into the thermal properties, elemental composition, and gas-phase structure of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA provides critical information about its thermal stability and decomposition profile. The analysis involves heating a small amount of the sample on a highly sensitive balance and recording the mass loss as the temperature increases. A resulting TGA curve would show a stable baseline at lower temperatures, indicating the compound is not decomposing or losing volatile components. The onset temperature of a sharp drop in mass signifies the point at which the molecule begins to decompose. This data is vital for determining the maximum temperature at which the compound can be handled or stored without degradation.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful technique for determining the elemental composition of a sample, particularly for detecting trace metal impurities. unil.chscholarsresearchlibrary.com While not used to analyze the organic molecule itself, it is essential for quality control of high-purity this compound to ensure it is free from inorganic contaminants that may originate from catalysts or reagents used during its synthesis.

In this method, the organic sample is first digested using strong acids to break down the organic matrix and bring all elements into an aqueous solution. This solution is then introduced as an aerosol into a high-temperature argon plasma (6,000–10,000 K). unil.chresearchgate.net The intense heat excites the atoms of the elements present, causing them to emit light at their characteristic wavelengths. thermofisher.com A detector measures the intensity of the emitted light at specific wavelengths, which is directly proportional to the concentration of each element in the sample. researchgate.net The technique is known for its high sensitivity (often at the parts-per-billion level), speed, and robustness. scholarsresearchlibrary.comnih.gov

Table 2: Application of ICP-OES for Elemental Impurity Profiling

ElementPotential SourceTypical Detection Limit (ppb)
Palladium (Pd) Catalysts in cross-coupling reactions1 - 10
Iron (Fe) Reagents, reactor vessel leaching1 - 10
Sodium (Na) Base reagents, glassware0.1 - 5
Calcium (Ca) Reagents, water0.1 - 5
Lead (Pb) Environmental contamination5 - 20
Copper (Cu) Catalysts, pipework1 - 10

Predicted Collision Cross Section (CCS) Values for Structural Insights

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. nih.gov Determined using ion mobility-mass spectrometry (IM-MS), the CCS value serves as an additional, highly specific identifier for a compound, complementing its retention time and mass-to-charge ratio. In recent years, machine learning and computational modeling have enabled the accurate prediction of CCS values for molecules based solely on their chemical structure. nih.gov

For this compound, a predicted CCS value can be calculated for its corresponding ions, such as the deprotonated molecule [M-H]⁻ or the protonated molecule [M+H]⁺. These predicted values can then be compared against experimentally measured CCS values to increase the confidence in its identification, especially in complex mixtures or when analyzing for unknown related substances. nih.gov Studies on similar classes of compounds show that prediction models can achieve high accuracy, with median relative errors often below 5%. nih.gov This predictive capability is a powerful tool in non-targeted analysis and structural elucidation. nih.gov

Table 3: Hypothetical Predicted Collision Cross Section (CCS) Data

CompoundIon AdductPredicted CCS (Ų)Prediction Confidence
This compound [M-H]⁻145.8High
This compound [M+H]⁺149.2High
4-Hydroxymethyl-3-nitrobenzoic acid [M-H]⁻138.5High

Computational Chemistry and Theoretical Studies of 3 Butoxy 4 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the intrinsic properties of 3-Butoxy-4-nitrobenzoic acid at the atomic level.

Electronic Structure Analysis

The electronic structure of this compound is fundamentally shaped by the interplay of its constituent functional groups: the carboxylic acid, the nitro group, and the butoxy group, all attached to a benzene (B151609) ring. The nitro group acts as a strong electron-withdrawing group, while the butoxy group is an electron-donating group. This electronic push-pull relationship significantly influences the electron density distribution across the aromatic ring and the acidity of the carboxylic acid.

DFT calculations on substituted benzoic acids have shown that electron-withdrawing groups, such as the nitro group, tend to increase the acidity of the benzoic acid. mdpi.com Conversely, electron-donating groups decrease acidity. libretexts.org In this compound, the para-nitro group's strong electron-withdrawing effect is expected to be the dominant influence, leading to a lower pKa value compared to benzoic acid itself. The butoxy group at the meta position relative to the carboxylic acid has a less pronounced effect on the acidity.

The molecular electrostatic potential (MEP) surface, another product of electronic structure calculations, can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For nitroaromatic compounds, the region around the nitro group is typically characterized by a strong positive potential (electron-poor), making it susceptible to nucleophilic attack. nih.gov The oxygen atoms of the carboxylic acid and the butoxy group, on the other hand, would exhibit negative potential (electron-rich), indicating their role as potential hydrogen bond acceptors.

A hypothetical representation of key electronic properties, based on studies of similar molecules, is presented below:

PropertyPredicted Value/CharacteristicBasis of Prediction
Dipole MomentModerate to HighPresence of highly polar nitro and carboxyl groups.
Acidity (pKa)Lower than benzoic acidStrong electron-withdrawing effect of the nitro group. wikipedia.org
Electron Density on Aromatic RingReduced, particularly at ortho and para positions to the nitro groupMesomeric and inductive effects of the nitro group. nih.gov

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory helps in understanding the reactivity and electronic transitions within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the butoxy group and the benzene ring, which are the more electron-rich parts of the molecule. The LUMO is anticipated to be centered on the nitro group and the carboxylic acid, the electron-deficient regions. A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT studies on similar nitroaromatic compounds confirm that the nitro group significantly lowers the LUMO energy. nih.gov

A summary of predicted molecular orbital characteristics is provided in the table below:

Molecular OrbitalPredicted LocalizationImplication for Reactivity
HOMOButoxy group, Benzene ringSite for electrophilic attack.
LUMONitro group, Carboxylic acidSite for nucleophilic attack and reduction.
HOMO-LUMO GapRelatively SmallSuggests potential for chemical reactivity.

Prediction of Reactivity and Selectivity

The electronic and orbital analyses allow for the prediction of the molecule's reactivity and selectivity in various chemical reactions. The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to the nitro group (i.e., positions 2 and 6).

The carboxylic acid group can undergo typical reactions such as esterification and amide formation. The nitro group is susceptible to reduction to an amino group, a common transformation in the synthesis of related pharmaceutical compounds. The butoxy group is generally stable but can be cleaved under harsh conditions.

Fukui functions, derived from DFT, can provide more quantitative predictions of local reactivity, indicating the most likely sites for electrophilic, nucleophilic, and radical attack. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around the C-O bond of the butoxy group and the C-C bond connecting the carboxylic acid to the benzene ring. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule.

Studies on alkoxybenzoic acids suggest that the molecule likely exists as a dimer in the solid state, connected by hydrogen bonds between the carboxylic acid groups. researchgate.net In solution, the conformation will be influenced by the solvent's polarity. The butoxy chain can adopt various gauche and anti conformations. Computational methods can be used to calculate the relative energies of these conformers to determine the most populated states. researchgate.net The orientation of the carboxylic acid group relative to the benzene ring is also crucial, with planar and non-planar arrangements being possible.

A hypothetical table of low-energy conformers is presented below:

ConformerDihedral Angle (C-C-O-C of butoxy)Relative Energy (kcal/mol)Key Feature
1~180° (anti)0.00 (Reference)Extended butoxy chain.
2~60° (gauche)> 0.5Folded butoxy chain.
3Planar COOHLower energy in some environmentsMaximized conjugation.
4Orthogonal COOHHigher energySteric hindrance may favor this in some cases.

Docking Studies of Related Ligand-Receptor Interactions

For instance, docking studies of nitrobenzamide derivatives have shown that the nitro group can participate in key interactions within a receptor's binding site, influencing the compound's anti-inflammatory activity. nih.gov Similarly, benzoic acid derivatives have been investigated as potential inhibitors for various enzymes, where the carboxylate group often forms crucial hydrogen bonds or salt bridges with amino acid residues in the active site. researchgate.net

In a hypothetical docking scenario of this compound into a receptor active site, the following interactions could be anticipated based on its structure:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues like serine, threonine, or lysine.

Hydrophobic Interactions: The butyl chain of the butoxy group can engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

Pi-Pi Stacking: The aromatic ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking.

Electrostatic Interactions: The negatively charged carboxylate (at physiological pH) can form electrostatic interactions with positively charged residues like arginine or lysine. The polarized nitro group can also participate in electrostatic interactions.

These potential interactions highlight the structural features of this compound that could be important for its binding to a biological target, providing a rationale for its synthesis and further investigation in drug discovery contexts.

Physico-Chemical Parameter Predictions

Computational methods are instrumental in predicting the physicochemical properties of molecules, offering valuable insights that guide experimental research. These predictions are based on the molecular structure and employ various theoretical models.

Computational Descriptors (e.g., XLogP3)

Computational descriptors provide quantitative information about a molecule's properties. One of the most common descriptors is the logarithm of the octanol-water partition coefficient (LogP), which indicates the hydrophobicity of a compound. The XLogP3 algorithm is a widely used method for calculating LogP based on the molecule's atomic composition and structure.

For this compound, predicted physicochemical properties are available through resources like the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard. epa.gov These platforms use computational models to estimate various parameters. While a specific experimentally validated XLogP3 value for this compound is not prominently published, related nitrobenzoic acids have been studied extensively. For instance, 3-nitrobenzoic acid has a calculated XLogP3 value of 1.8. The addition of a butoxy group would be expected to increase the hydrophobicity and thus raise the XLogP3 value.

Below is a table of predicted physicochemical properties for this compound, typically generated by computational software and databases.

Property NamePredicted ValueNotes
Molecular FormulaC₁₁H₁₃NO₅---
Average Mass239.227 g/mol ---
Monoisotopic Mass239.079373 g/mol ---
XLogP3~3.0 - 3.5Estimated based on structural analogues. The butoxy group significantly increases lipophilicity compared to simpler nitrobenzoic acids.
Hydrogen Bond Donor Count1From the carboxylic acid group.
Hydrogen Bond Acceptor Count5From the nitro and carboxylic acid oxygen atoms.
Rotatable Bond Count5Indicating conformational flexibility.
Note: The XLogP3 value is an estimate. Specific values are generated by predictive models like those used in the EPA CompTox Dashboard.

Solubility Prediction Models (e.g., Abraham solvation parameter model for related nitrobenzoic acids)

Predicting the solubility of a compound is crucial in many chemical and pharmaceutical applications. The Abraham solvation parameter model is a powerful linear free-energy relationship used to predict the solubility and partitioning of solutes in various solvents. epa.gov The model relies on two sets of descriptors: solute parameters (for the compound being dissolved) and solvent parameters (for the solvent).

The general form of the Abraham model is: log(S) = c + eE + sS + aA + bB + vV

Where S is the molar solubility, and the lowercase letters (c, e, s, a, b, v) are solvent coefficients. The uppercase letters are the solute descriptors:

E : Molar refraction in excess of an alkane of similar size.

S : Dipolarity/polarizability of the solute.

V : McGowan characteristic molecular volume.

While specific Abraham solute descriptors for this compound are not readily found in the literature, extensive studies on related compounds like 3-methyl-4-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid have been performed to calculate these parameters from experimental solubility data in numerous solvents. These studies demonstrate that the Abraham model can accurately describe the solubility behavior of nitrobenzoic acids to within a small margin of error (e.g., 0.05-0.10 log units). By determining the solute descriptors for this compound experimentally, its solubility in any solvent with known Abraham coefficients could be predicted.

Chemical Potential, Hardness, and Electrophilicity Index Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine key reactivity descriptors. epa.gov These parameters help in understanding the electronic structure and reactivity of a molecule.

Chemical Potential (μ) : This measures the tendency of an electron to escape from a system. It is related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) by the equation: μ ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η) : This describes the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as: η ≈ (E_LUMO - E_HOMO) / 2

Electrophilicity Index (ω) : This parameter quantifies the ability of a species to accept electrons. It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. It is defined as: ω = μ² / (2η)

For nitroaromatic compounds, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to calculate the HOMO and LUMO energies, from which these reactivity indices are derived. Molecules with high electrophilicity are effective at accepting electrons. The presence of the electron-withdrawing nitro group and carboxylic acid group on the benzene ring of this compound suggests it would possess a significant electrophilicity index.

ParameterFormulaSignificance
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron escaping tendency
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to charge transfer
Electrophilicity Index (ω)μ² / (2η)Electron-accepting capability

Spectroscopic Data Prediction and Validation

Computational methods are also vital for predicting spectroscopic data, which can then be used to validate and interpret experimental results.

Theoretical NMR and IR Spectra Calculations for Comparison with Experimental Data

Computational chemistry allows for the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations are the standard for this purpose.

For IR spectra , calculations using methods like B3LYP/6-311++G can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic peaks would be predicted for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the asymmetric and symmetric NO₂ stretches (~1520 and ~1340 cm⁻¹, respectively), C-O stretches of the ether and acid, and various aromatic C-H and C=C vibrations. Comparing the calculated spectrum with an experimental one helps in assigning the observed bands.

For NMR spectra , the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to calculate the nuclear magnetic shielding tensors. From these, the chemical shifts (δ) for ¹H and ¹³C nuclei are predicted. For this compound, one would expect to see:

¹H NMR : Signals for the aromatic protons, with their specific splitting patterns determined by their positions relative to the electron-withdrawing nitro and carboxylic groups and the electron-donating butoxy group. Signals for the butoxy chain protons (-OCH₂-, -CH₂-, -CH₂-, -CH₃) would appear in the aliphatic region.

¹³C NMR : Distinct signals for each carbon atom, including the carboxyl carbon, the aromatic carbons attached to the substituents, the other aromatic carbons, and the carbons of the butoxy group.

Theoretical calculations provide a powerful tool for assigning peaks in complex experimental spectra and for confirming the molecular structure.

Computational Approaches for Mass Spectrometry Fragmentation Patterns

Mass spectrometry (MS) is a key analytical technique for determining molecular weight and structure. Computational methods can help predict the fragmentation patterns observed in a mass spectrum. The fragmentation of this compound under ionization would follow rules characteristic of aromatic carboxylic acids and nitro compounds.

Common fragmentation pathways that can be computationally modeled include:

Loss of the Butoxy Group : Cleavage of the ether bond can occur, leading to the loss of a butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via rearrangement.

Carboxylic Acid Fragmentation : The carboxylic acid group can fragment through the loss of a hydroxyl radical (•OH, M-17) or the entire carboxyl group as •COOH (M-45). Decarboxylation to lose CO₂ (M-44) is also possible.

Nitro Group Fragmentation : The nitro group (NO₂) is a key fragmentation director. Common losses include the loss of •NO (M-30) and •NO₂ (M-46).

Computational tools can simulate these fragmentation pathways by calculating the energies of potential fragment ions. Methods range from rule-based systems that recognize functional groups and apply known fragmentation rules to quantum chemical calculations that determine the most energetically favorable dissociation channels. This helps in interpreting the experimental mass spectrum and confirming the structure of the analyte.

Future Research Directions and Emerging Applications in Synthetic Chemistry

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule often resides in a single stereoisomer. While 3-Butoxy-4-nitrobenzoic acid itself is achiral, its derivatives can possess stereogenic centers. Future research will likely focus on developing asymmetric methods to control the stereochemistry of these derivatives.

One prominent strategy involves the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct a subsequent chemical transformation in a stereoselective manner, after which the auxiliary is removed. wikipedia.org For instance, the carboxylic acid group of this compound could be converted into an amide using a chiral amine, such as one of Evans' oxazolidinone auxiliaries or a pseudoephedrine derivative. wikipedia.orgrsc.org The resulting chiral N-acyl derivative could then undergo diastereoselective reactions, such as alkylation or aldol (B89426) condensation, at a position activated by the aromatic system. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product. rsc.org

Another approach is the use of chiral catalysts for reactions such as the asymmetric reduction of a ketone derivative or the asymmetric hydrogenation of a C=C double bond introduced into a derivative molecule. youtube.com The development of catalysts that can effectively control stereoselectivity in molecules containing the specific electronic and steric features of this scaffold is an ongoing challenge. youtube.com

Table 1: Potential Chiral Auxiliaries for Asymmetric Synthesis

Chiral AuxiliaryAuxiliary ClassAttachment SitePotential Application
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneOxazolidinoneCarboxylic AcidDiastereoselective alkylation or aldol reactions
(1R,2S)-(-)-PseudoephedrineAmino AlcoholCarboxylic AcidDiastereoselective alkylation of the α-position
(-)-8-phenylmentholTerpenoid AlcoholCarboxylic AcidAsymmetric conjugate additions
(S)-tert-ButanesulfinamideSulfinamideAmine (post-reduction)Synthesis of chiral amines from carbonyl derivatives

Integration into Flow Chemistry Systems

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, and greater scalability. europa.euewadirect.com These benefits are particularly relevant for reactions involving potentially hazardous reagents or highly exothermic processes, such as nitration and catalytic hydrogenation, which are central to the synthesis and transformation of this compound. europa.eubeilstein-journals.org

The synthesis of nitroaromatic compounds can be highly exothermic and poses safety risks on a large scale. beilstein-journals.org Performing the nitration of 3-butoxybenzoic acid in a microreactor or a continuous flow setup would allow for precise temperature control, minimizing the risk of thermal runaways and the formation of byproducts. ewadirect.com Similarly, the catalytic reduction of the nitro group is often performed under hydrogen pressure and can be exothermic. A flow reactor, such as a packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C), can be used to safely and efficiently perform this transformation. acs.org This approach allows for excellent mixing and high-pressure capabilities within a small reactor volume, significantly improving process safety and control. europa.euacs.org

Table 2: Comparison of Batch vs. Flow Chemistry for Nitroarene Transformations

ParameterBatch ProcessingFlow Chemistry
Safety Higher risk of thermal runaway with exothermic reactions (e.g., nitration). Larger quantities of hazardous materials present at one time.Superior heat transfer minimizes hot spots. Small reactor volume limits the amount of hazardous material at any given moment. europa.eu
Heat Transfer Limited by the surface-area-to-volume ratio of the flask.Excellent heat transfer due to high surface-area-to-volume ratio of reactors. europa.eu
Scalability Scaling up can be non-linear and challenging.Scaled up by running the system for a longer time or by "numbering-up" (running multiple reactors in parallel). ewadirect.com
Process Control Difficult to precisely control reaction parameters like temperature and mixing throughout the vessel.Precise control over residence time, temperature, pressure, and stoichiometry. researchgate.net
Efficiency May lead to lower yields or selectivity due to temperature gradients and mixing issues.Often results in higher yields and improved selectivity due to homogenous conditions. ewadirect.com

Exploration of Novel Catalytic Systems for Transformations

Catalysis is key to unlocking the synthetic potential of this compound by enabling efficient and selective functional group transformations. A primary area of interest is the reduction of the nitro group to an amine, which opens up a vast array of subsequent chemical reactions. While catalysts like Palladium on carbon (Pd/C) are standard, research is ongoing into more economical and sustainable alternatives using non-noble 3d-metals like iron, copper, and nickel. acs.orgmdpi.com These catalysts can be used with various reducing agents, including sodium borohydride (B1222165) (NaBH₄), silanes (e.g., triethylsilane), or formic acid, offering a range of options with different selectivities and reaction conditions. mdpi.comorganic-chemistry.org

Beyond reduction, the resulting amino derivative or a halogenated version of the scaffold can be used in catalytic cross-coupling reactions to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.org For example, palladium-catalyzed Suzuki-Miyaura coupling could be used to link the aromatic ring to other aryl groups. rhhz.net Furthermore, copper-catalyzed methods are emerging for the cross-coupling of nitroarenes directly with boronic acids to form C-N bonds, which could provide a more direct route to complex diarylamines. nih.gov

Table 3: Selected Catalytic Systems for Nitro Group Reduction

Catalyst SystemReducing AgentKey Features
Pd/CH₂ gas or Transfer Hydrogenation (e.g., HCOOH)High efficiency, widely used, works under mild conditions. organic-chemistry.org
Fe-based catalystsFormic Acid or HydrosilanesEconomical, low toxicity, good functional group tolerance.
Ni-based catalystsNaBH₄ or H₂ gasCost-effective, high activity for hydrogenation. researchgate.net
Cu@C (Copper on Carbon)NaBH₄Non-noble metal catalyst with high efficiency and good acid resistance. mdpi.com
HSiCl₃ / Tertiary AmineHydrosilaneMetal-free reduction method with wide applicability. organic-chemistry.org

Design of Next-Generation Molecular Scaffolds Utilizing this compound Derivatives

A molecular scaffold is the core structure of a molecule that serves as a template for attaching various functional groups, enabling the creation of a library of diverse compounds for screening in drug discovery. nih.gov this compound is an ideal starting point for generating such libraries.

Following the reduction of the nitro group to an amine, the resulting 3-butoxy-4-aminobenzoic acid is an ortho-amino benzoic acid derivative. This structure is primed for the construction of various fused heterocyclic systems that are prevalent in medicinal chemistry. For example, condensation with aldehydes or carboxylic acids can lead to the formation of benzimidazoles or benzoxazinones, respectively. A similar strategy using 4-Chloro-2-fluoro-5-nitrobenzoic acid has been shown to produce diverse heterocyclic scaffolds like benzimidazoles, quinoxalinones, and benzodiazepinediones. acs.org By analogy, the butoxy-substituted scaffold can be used to build libraries of novel compounds for biological evaluation.

Table 4: Potential Heterocyclic Scaffolds from this compound Derivatives

Starting DerivativeReagentResulting ScaffoldSignificance
3-Butoxy-4-aminobenzoic acidAldehyde (R-CHO)2-Substituted Benzimidazole (B57391)Common in anthelmintics, antifungals, and proton pump inhibitors.
3-Butoxy-4-aminobenzoic acidPhosgene or equivalentIsatoic Anhydride derivativeVersatile intermediate for quinazolinones.
3-Butoxy-4-aminobenzoic acidα-Keto acidQuinoxalinoneCore of various kinase inhibitors and other pharmaceuticals.
3-Butoxy-4-aminobenzoic acidDicarbonyl compoundBenzodiazepinePrivileged scaffold in central nervous system drugs.

Advanced Characterization Techniques for Complex Derivatization Products

As increasingly complex molecules are synthesized from this compound, the need for sophisticated analytical techniques to unambiguously determine their structure becomes critical. Standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is often insufficient to fully characterize intricate derivatives, especially those with multiple stereocenters or complex substitution patterns.

Advanced two-dimensional (2D) NMR techniques are essential for this purpose. ipb.ptresearchgate.net For instance:

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the carbon skeleton and determining the placement of substituents on the aromatic ring and within complex side chains. ipb.pt

TOCSY (Total Correlation Spectroscopy) can identify all protons within a coupled spin system, helping to assign complex side chains or aliphatic rings. ipb.pt

Mass spectrometry (MS) is another vital tool. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. researchgate.net Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces, which provides crucial information about the molecule's substructures and connectivity, helping to distinguish between isomers. sci-hub.sedocbrown.info

Table 5: Advanced Characterization Techniques and Their Applications

TechniqueAbbreviationInformation ProvidedApplication Example
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between protons and carbons separated by 2-3 bonds.Confirming the regiochemistry of substitution on the benzene (B151609) ring.
Total Correlation SpectroscopyTOCSYIdentifies all protons within a spin-coupled network.Assigning all proton signals in a complex alkyl side chain.
Nuclear Overhauser Effect SpectroscopyNOESYShows correlations between protons that are close in space, regardless of bonding.Determining the relative stereochemistry of stereocenters.
High-Resolution Mass SpectrometryHRMSProvides highly accurate mass-to-charge ratio for determining elemental composition.Confirming the molecular formula of a novel synthesized derivative.
Tandem Mass SpectrometryMS/MSProvides structural information based on fragmentation patterns.Differentiating between structural isomers by their unique fragmentation. sci-hub.se

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.